![molecular formula C16H15ClN2O3 B449432 4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE](/img/structure/B449432.png)
4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a hydrazono group, and a methoxyphenyl acetate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE typically involves the reaction of 2-chlorobenzaldehyde with 2-methoxyphenylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- Methyl (z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate
Uniqueness
4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .
属性
分子式 |
C16H15ClN2O3 |
|---|---|
分子量 |
318.75g/mol |
IUPAC 名称 |
[4-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(20)22-15-8-7-12(9-16(15)21-2)10-18-19-14-6-4-3-5-13(14)17/h3-10,19H,1-2H3/b18-10- |
InChI 键 |
QVSIPWQZIMPALV-ZDLGFXPLSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC2=CC=CC=C2Cl)OC |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N\NC2=CC=CC=C2Cl)OC |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC2=CC=CC=C2Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


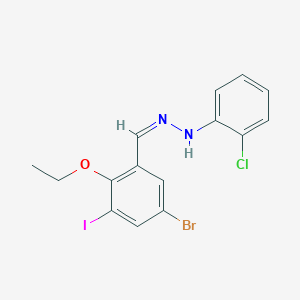
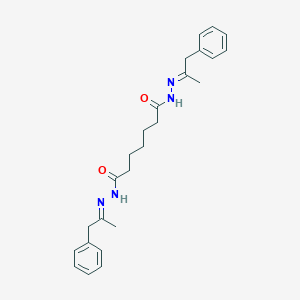
![4-[2-(2-furylmethylene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449352.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-cyclohexylurea](/img/structure/B449353.png)
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamide](/img/structure/B449354.png)
![N'-[1-(4-cyclohexylphenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B449355.png)
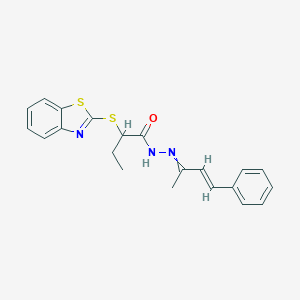
![N'-bicyclo[2.2.1]hept-2-ylidene-3,4,5-trimethoxybenzohydrazide](/img/structure/B449358.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(4-chloro-2-methylanilino)propanohydrazide](/img/structure/B449361.png)
![N'~2~,N'~5~-bis[4-(diethylamino)benzylidene]-2,5-furandicarbohydrazide](/img/structure/B449363.png)
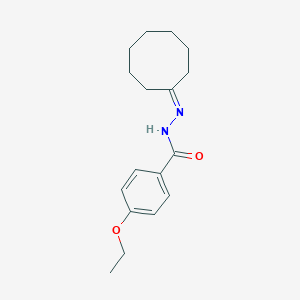
![2-hydroxy-N'-[1-(5-methyl-2-thienyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B449371.png)
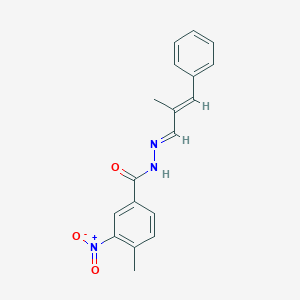
![2-phenyl-N-[3-[(phenylacetyl)amino]-4-(phenyldiazenyl)phenyl]acetamide](/img/structure/B449373.png)
